2-Chloro-N-(4-oxo-cyclohexyl)-acetamide
Description
Contextualization within Acetamide (B32628) Chemistry and its Derivatives
Acetamides, organic compounds containing the CH₃CONH₂ group, and their N-substituted derivatives form a cornerstone of organic and medicinal chemistry. jinonpharma.com The amide bond is a fundamental functional group, and its formation is a critical process in the synthesis of a vast array of molecules, including pharmaceuticals. nih.gov Acetamide derivatives are known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. sigmaaldrich.com The versatility of the acetamide group allows for the synthesis of diverse molecular architectures with varied therapeutic potentials.
Significance of the Chloroacetyl Moiety in Chemical Research
The chloroacetyl group (-COCH₂Cl) is a highly reactive functional group that plays a crucial role in chemical synthesis and drug design. Its electrophilic nature, owing to the presence of the chlorine atom, makes it an excellent building block for introducing new functionalities into a molecule through nucleophilic substitution reactions. nih.gov This reactivity allows for the facile attachment of various chemical entities, enabling the construction of complex molecular frameworks. nih.gov
In the realm of medicinal chemistry, the chloroacetamide group has been identified as a "warhead" for covalent inhibitors. jinonpharma.com These inhibitors form a stable, covalent bond with their biological targets, often enzymes, leading to irreversible inhibition. jinonpharma.com This mode of action can result in high potency and prolonged duration of effect. The chloroacetamide moiety can react with nucleophilic residues, such as the thiol group of cysteine, within the active site of an enzyme. jinonpharma.com
Importance of the Cyclohexyl Ring System in Organic Chemistry and Medicinal Chemistry Scaffolds
The cyclohexane (B81311) ring is a ubiquitous and vital structural motif in organic chemistry and is a privileged scaffold in medicinal chemistry. Its three-dimensional, puckered conformation, most stably in the "chair" form, provides a non-planar framework that can be strategically functionalized. The ability to introduce substituents in specific axial or equatorial positions allows for precise control over the spatial arrangement of functional groups, which is critical for molecular recognition and biological activity.
Cyclohexanone (B45756), a ketone derivative of cyclohexane, is a versatile starting material for the synthesis of a wide range of more complex cyclic compounds. The carbonyl group of the cyclohexanone can undergo a variety of chemical transformations, providing access to diverse molecular architectures. The incorporation of a cyclohexanone ring into a molecule can influence its physicochemical properties, such as lipophilicity and metabolic stability, which are important considerations in drug design.
Overview of Research Directions for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide and its Analogues
The chemical structure of this compound suggests several promising avenues for research. Its potential as a synthetic intermediate and as a biologically active agent is an area of active investigation.
One primary research direction involves utilizing the reactivity of the chloroacetyl group. This moiety can serve as a handle for the synthesis of more complex molecules through reactions with various nucleophiles. For instance, it can be used to synthesize heterocyclic compounds or to conjugate the molecule to other chemical entities.
A significant area of interest lies in its potential application in medicinal chemistry, particularly as a covalent inhibitor of enzymes. The chloroacetamide "warhead" can target specific nucleophilic residues in enzyme active sites, leading to irreversible inhibition. jinonpharma.com This property makes it a candidate for the development of novel therapeutic agents.
Furthermore, the cyclohexanone ring offers opportunities for chemical modification. The ketone functionality can be transformed into other functional groups, or the ring can be further substituted to create a library of analogues. These analogues can then be screened for various biological activities, allowing for the exploration of structure-activity relationships.
Research on analogues of this compound, such as those with different substituents on the cyclohexyl ring or with alternative electrophilic groups, is also a key research direction. For example, N-(4-oxocyclohexyl)acetamide has been used as a reactant in the preparation of derivatives with potential antiparasitic activities. The synthesis and evaluation of such analogues can provide valuable insights into the structural requirements for desired biological effects.
Chemical Data
| Property | Value |
| IUPAC Name | 2-Chloro-N-(4-oxocyclohexyl)acetamide |
| CAS Number | 1353971-70-6 |
| Molecular Formula | C₈H₁₂ClNO₂ |
| Molecular Weight | 189.64 g/mol |
| SMILES | C1CC(CCC1=O)NC(=O)CCl |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-oxocyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h6H,1-5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJAVIPRBKBUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 2 Chloro N 4 Oxo Cyclohexyl Acetamide Derivatives
Role of the Chloroacetyl Moiety in Modulating Biological Activity
The chloroacetyl group is a key functional component in many biologically active molecules, primarily due to its electrophilic nature. researchgate.net This reactivity stems from the presence of a chlorine atom, which is an effective leaving group, attached to the carbon alpha to the carbonyl group. researchgate.net This structure renders the chloroacetamide a reactive "warhead" capable of forming covalent bonds with nucleophilic residues, such as the thiol group of cysteine, within the active sites of proteins. frontiersin.org
This ability to form irreversible covalent bonds can lead to potent and sustained inhibition of target enzymes. frontiersin.org For example, in studies of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a chloroacetamide derivative demonstrated the ability to maintain significant inhibition of the receptor even after the compound was removed from the cellular environment. frontiersin.org This contrasts with less reactive acetamide (B32628) derivatives, which showed a near-complete recovery of enzyme activity after removal, highlighting the importance of the chloroacetyl group for achieving irreversible inhibition. frontiersin.org The reactivity of the chloroacetyl moiety can be harnessed in drug design to create highly potent, targeted inhibitors. scielo.org.zaresearchgate.net
Influence of the Cyclohexyl Substituent on Pharmacological Profiles
The cyclohexyl substituent significantly influences the physicochemical properties of a molecule, which in turn affects its pharmacological profile. nih.govnih.gov It is often used in medicinal chemistry to increase lipophilicity and provide conformational stability. nih.gov The incorporation of a cyclohexyl ring can impact a compound's metabolic stability, solubility, and ability to bind with a target protein. nih.gov
Impact of Cyclohexyl Ring Conformational Preferences
The cyclohexane (B81311) ring is not planar and primarily exists in two low-energy conformations: the chair and the boat form. psu.edu The chair conformation is significantly more stable because its bonds are staggered, minimizing torsional strain, and it lacks the repulsive steric interactions present in the boat form. psu.edu Substituents on the ring generally prefer to occupy the equatorial position rather than the axial position to avoid unfavorable 1,3-diaxial interactions. psu.edu
Substituent Effects on the Cyclohexyl Ring, including Oxidation State (e.g., Oxo group)
Substituents on the cyclohexyl ring dramatically alter its properties. The presence of an oxo group, which is a ketone functional group, introduces a planar, sp²-hybridized carbon into the ring and a polar carbonyl group that can act as a hydrogen bond acceptor. wikipedia.org This oxidation from a methylene (B1212753) group (-CH₂-) to a carbonyl (-C=O-) fundamentally changes the ring's electronic properties, polarity, and steric profile, thereby influencing its interaction with biological targets. In some contexts, the oxidation of a ring system has been shown to diminish biological activity, suggesting that the electronic and structural integrity of the ring is crucial for binding. nih.gov
Other substituents, such as fluorine, can also be used to tailor a molecule's properties. The introduction of multiple fluorine atoms can create a polarized "Janus face" on the cyclohexyl ring, with one face being electron-rich (fluorine side) and the other electron-poor (hydrogen side). nih.govrsc.org This modification can increase polarity and metabolic stability while modulating lipophilicity. nih.govrsc.org
Table 1: Effect of Cyclohexyl Ring Substituents on Molecular Properties
| Substituent | Impact on Cyclohexyl Ring | Resulting Physicochemical Property Change | Reference |
| Oxo Group | Introduces a polar carbonyl (C=O) and a planar center. | Increases polarity, provides a hydrogen bond acceptor site. | wikipedia.org |
| Fluorine | Increases electronegativity and creates a dipole moment. | Can increase polarity, enhance metabolic stability, and modulate lipophilicity. | nih.govrsc.org |
| Alkyl Group | Adds bulk and increases lipophilicity. | Can stabilize a specific chair conformation through steric preference. | acs.org |
N-Substituent Effects on the Acetamide Linker and Overall Potency
Aromatic and Heteroaromatic Substitutions
A wide range of aromatic and heteroaromatic rings have been utilized as N-substituents in acetamide derivatives to enhance biological activity. researchgate.net Rings such as phenyl, pyrazole (B372694), thiazole (B1198619), and benzothiazole (B30560) can participate in crucial binding interactions. researchgate.netarchivepp.comresearchgate.net For example, in the development of cyclooxygenase-2 (COX-2) inhibitors, compounds featuring a pyrazole acetamide scaffold have shown potent anti-inflammatory activity. researchgate.net The specific substitutions on these aromatic rings are also vital; for instance, the nature and size of substituents on a triazole ring can determine the potency and selectivity of COX-2 inhibition. archivepp.comresearchgate.net Molecular docking studies of some acetamide derivatives have shown that the nitrogen atom of the acetamide moiety can form hydrogen bonds with key amino acid residues like Serine and Tryptophan in an enzyme's active site, highlighting the structural importance of this linker. archivepp.com
Aliphatic and Alicyclic Substitutions
While aromatic substituents are common, aliphatic and alicyclic groups are also employed, often to modulate physicochemical properties like solubility and lipophilicity. The subject molecule, 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, is a prime example of an N-alicyclic substituted acetamide. fishersci.ca The choice between an aromatic and an aliphatic substituent can have a profound impact on biological activity. In one study on thioacetamide-triazoles, replacing the N-aryl group with aliphatic groups such as cyclohexyl, cyclopentyl, or tert-butyl led to a significant reduction in antibacterial activity. nih.gov This suggests that for that particular series, the π-system of the aromatic ring was essential for interacting with the biological target, an interaction that the saturated aliphatic rings could not replicate. nih.gov
Table 2: Impact of N-Substituent Type on Biological Activity of Acetamide Derivatives
| N-Substituent Class | Example Substituent(s) | General Role in Biological Activity | Observed Outcome in a Studied Series | Reference |
| Aromatic | Phenyl, Pyrazole | Can participate in π-stacking, hydrophobic, and hydrogen bond interactions. Often essential for high-potency binding. | Phenyl and thiazole groups retained good activity against E. coli. | researchgate.netnih.gov |
| Heteroaromatic | Thiazole, Benzothiazole, Triazole | The heteroatoms can act as hydrogen bond acceptors/donors, improving binding affinity and selectivity. | Thiazole was a good phenyl ring isostere, retaining activity. | researchgate.netnih.gov |
| Alicyclic | Cyclohexyl, Cyclopentyl | Modulates lipophilicity, solubility, and metabolic stability. Provides a 3D scaffold. | Replacement of an aryl group with cyclohexyl or cyclopentyl reduced activity. | nih.gov |
| Aliphatic | tert-Butyl | Occupies space in binding pockets and influences lipophilicity. | Replacement of an aryl group with tert-butyl reduced activity. | nih.gov |
SAR Related to Specific Molecular Targets and Biological Mechanisms
The biological activity of 2-chloro-N-(substituted)-acetamide derivatives is intrinsically linked to their chemical structure, particularly the nature of the substituent attached to the nitrogen atom and the reactive chloroacetyl group. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, a comprehensive analysis of its analogs, particularly N-aryl-2-chloroacetamides, provides significant insights into the molecular interactions and biological mechanisms that likely govern its activity.
The primary mechanism of action for many chloroacetamide derivatives is attributed to their ability to act as alkylating agents. nih.gov The electrophilic carbon of the chloromethyl group can form covalent bonds with nucleophilic residues in biological macromolecules, such as the sulfhydryl (thiol) group of cysteine residues in proteins and enzymes. nih.gov This irreversible binding can lead to enzyme inhibition and disruption of cellular processes, which is a key factor in their observed biological effects.
Research on a series of N-(substituted phenyl)-2-chloroacetamides has demonstrated that their antimicrobial activity is significantly influenced by the physicochemical properties of the substituents on the phenyl ring. nih.govresearchgate.net These properties, such as lipophilicity and electronic effects, play a crucial role in the molecule's ability to penetrate microbial cell membranes and interact with its molecular targets. nih.govresearchgate.net
A quantitative structure-activity relationship (QSAR) analysis of twelve N-(substituted phenyl)-2-chloroacetamides revealed that compounds with higher lipophilicity tend to exhibit greater antimicrobial activity. nih.govresearchgate.net This is because increased lipophilicity facilitates the passage of the molecule through the lipid-rich cell membranes of bacteria and fungi, allowing it to reach its intracellular targets more effectively. nih.govresearchgate.net For instance, derivatives bearing halogen substituents on the phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide, were among the most active compounds against Gram-positive bacteria and pathogenic yeasts. nih.govresearchgate.net
While the aforementioned studies focus on N-aryl derivatives, the principles can be extrapolated to understand the potential SAR of this compound. The 4-oxo-cyclohexyl group would impart a different steric and electronic profile compared to a phenyl ring. The presence of the ketone group introduces a polar site, which could influence solubility and interactions with polar residues in a biological target. The conformational flexibility of the cyclohexyl ring, in contrast to the rigid phenyl ring, would also affect how the molecule binds to a target site.
The following tables summarize the findings from SAR studies on related N-substituted 2-chloroacetamide (B119443) derivatives, providing a basis for understanding the potential biological activity of this compound.
Table 1: Physicochemical Properties and Predicted Biological Activity of Selected N-(substituted phenyl)-2-chloroacetamides
| Compound | Substituent (R) | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (TPSA) (Ų) |
|---|---|---|---|---|
| N-(4-acetylphenyl)-2-chloroacetamide | 4-COCH₃ | 211.64 | 1.48 | 46.17 |
| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-OH | 185.61 | 1.29 | 49.33 |
| N-(3-cyanophenyl)-2-chloroacetamide | 3-CN | 194.62 | 1.43 | 52.89 |
| N-(4-cyanophenyl)-2-chloroacetamide | 4-CN | 194.62 | 1.43 | 52.89 |
| N-(4-bromophenyl)-2-chloroacetamide | 4-Br | 248.52 | 2.45 | 29.10 |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | 204.06 | 2.19 | 29.10 |
| N-(4-fluorophenyl)-2-chloroacetamide | 4-F | 187.61 | 1.74 | 29.10 |
Data sourced from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides. nih.gov
Table 2: Antimicrobial Activity of Selected N-(substituted phenyl)-2-chloroacetamides
| Compound | Substituent (R) | Activity against S. aureus | Activity against MRSA | Activity against E. coli | Activity against C. albicans |
|---|---|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | Effective | Effective | Less Effective | Moderately Effective |
| N-(4-fluorophenyl)-2-chloroacetamide | 4-F | Effective | Effective | Less Effective | Moderately Effective |
| N-(3-bromophenyl)-2-chloroacetamide | 3-Br | Effective | Effective | Less Effective | Moderately Effective |
Summary of findings from antimicrobial activity tests. nih.govresearchgate.net
Mechanistic Investigations of 2 Chloro N 4 Oxo Cyclohexyl Acetamide and Its Analogues
Elucidation of Molecular Target Interactions
The biological activity of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is predicated on its ability to interact with specific molecular targets, primarily enzymes. The presence of a chloroacetamide moiety suggests a likely mechanism of covalent inhibition, where the compound forms a stable, irreversible bond with the target enzyme, leading to its inactivation. mdpi.comelifesciences.org This "warhead" chemistry is a recognized strategy in the design of potent and specific enzyme inhibitors. mdpi.comelifesciences.org
Enzyme Inhibition Mechanisms
The following sections explore the probable inhibitory mechanisms of this compound against several key enzyme systems. These analyses are based on the known functions of these enzymes and the established reactivity of chloroacetamide-containing molecules.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govyoutube.com Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. nih.govyoutube.com This is a therapeutic strategy for conditions like Alzheimer's disease. youtube.com
The inhibition of AChE by this compound is proposed to occur via covalent modification of a key amino acid residue within the enzyme's active site. While many AChE inhibitors act reversibly, compounds with reactive groups like chloroacetamide can act as irreversible inhibitors. nih.gov The mechanism likely involves the nucleophilic attack by the hydroxyl group of a serine residue in the AChE active site on the electrophilic carbon of the chloroacetamide group. This results in the formation of a stable covalent bond, rendering the enzyme inactive. The cyclohexanone (B45756) and acetamide (B32628) portions of the molecule would contribute to the initial binding and proper orientation of the chloroacetamide "warhead" within the active site gorge. researchgate.net
Table 1: Inferred Acetylcholinesterase (AChE) Inhibition Profile
| Inhibitor | Target Enzyme | Proposed Inhibition Type | Key Active Site Residue |
|---|
Carbonic Anhydrase IX (CA IX) is a zinc-containing metalloenzyme that is highly overexpressed in many types of tumors and is linked to cancer progression. nih.govplos.org It plays a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and invasion. nih.gov Inhibition of CA IX is a validated strategy for anticancer drug development. elifesciences.orgnih.gov
The inhibition of CA IX by sulfonamide-based drugs is well-established, where the sulfonamide group coordinates with the zinc ion in the active site. nih.govnih.gov However, covalent inhibitors of CA IX have also been developed. elifesciences.org For this compound, a plausible mechanism involves the covalent modification of a histidine residue (His64) located in the active site, which acts as a proton shuttle. elifesciences.org The chloroacetamide moiety can be attacked by the nucleophilic nitrogen of the histidine imidazole (B134444) ring, forming a covalent adduct and irreversibly inactivating the enzyme. The N-(4-oxo-cyclohexyl)-acetamide portion of the molecule would guide the compound into the active site, positioning the chloroacetamide group for reaction with His64. elifesciences.org
Table 2: Inferred Carbonic Anhydrase IX (CA IX) Inhibition Profile
| Inhibitor | Target Enzyme | Proposed Inhibition Type | Key Active Site Residue |
|---|
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease, is an essential enzyme for the replication of the virus responsible for COVID-19. mdpi.comnih.gov It is a cysteine protease, and its active site contains a catalytic dyad of cysteine (Cys145) and histidine (His41). acs.org Mpro is a prime target for antiviral drug development, and covalent inhibitors have proven to be highly effective. mdpi.comnih.gov
The chloroacetamide group is a known electrophilic "warhead" that can target the catalytic cysteine of Mpro. mdpi.com The proposed mechanism of inhibition for this compound involves the nucleophilic attack of the thiolate anion of Cys145 on the electrophilic carbon of the chloroacetamide moiety. mdpi.comnih.gov This results in the formation of a stable, irreversible thioether bond, thereby inactivating the protease and halting viral replication. mdpi.com The N-(4-oxo-cyclohexyl) portion of the inhibitor would occupy the substrate-binding pockets of Mpro, ensuring specific delivery of the chloroacetamide warhead to the catalytic cysteine. acs.orgnih.gov
Table 3: Inferred SARS-CoV-2 Mpro Inhibition Profile
| Inhibitor | Target Enzyme | Proposed Inhibition Type | Key Active Site Residue |
|---|
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov DprE1 is a validated target for the development of new antitubercular drugs. nih.govnih.gov Many potent DprE1 inhibitors act covalently, targeting a specific cysteine residue in the active site. nih.govpnas.org
The mechanism of DprE1 inhibition by covalent inhibitors often involves the formation of a covalent adduct with Cys387. nih.govpnas.org For this compound, it is proposed that the chloroacetamide group acts as an electrophilic warhead. nih.gov The thiol group of Cys387 would perform a nucleophilic attack on the chloroacetamide, leading to irreversible covalent modification and inactivation of the enzyme. nih.gov This would disrupt the synthesis of essential cell wall components, ultimately leading to bacterial death. The cyclohexanone ring and acetamide linker would contribute to the binding affinity and specificity for the DprE1 active site. acs.org
Table 4: Inferred DprE1 Inhibition Profile
| Inhibitor | Target Enzyme | Proposed Inhibition Type | Key Active Site Residue |
|---|
The chloroacetamide moiety is a versatile reactive group that can target cysteine residues in a variety of enzymes, suggesting that this compound could have broad antimicrobial activity. nih.govepa.govnih.gov Many essential microbial enzymes, such as those involved in metabolism and cell wall synthesis, rely on cysteine residues for their catalytic function. By covalently modifying these cysteines, the compound could disrupt multiple cellular processes in bacteria and fungi, leading to growth inhibition or cell death. The cyclohexyl acetamide scaffold may provide the necessary lipophilicity to cross microbial cell membranes and access these intracellular targets. epa.govresearchgate.net
Table 5: Inferred General Antimicrobial Enzyme Inhibition
| Inhibitor | Target Enzyme Class | Proposed Inhibition Type | Key Active Site Residue |
|---|
Receptor Modulation and Ligand-Binding Studies
The acetamide group and its substitutions play a crucial role in modulating the binding affinity of ligands to their respective receptors. Structure-activity relationship (SAR) studies on various N-substituted acetamide derivatives have demonstrated that modifications to this functional group can significantly impact receptor selectivity and potency.
For instance, research on novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives as kappa-opioid receptor agonists has shown that the nature of the amide linkage and substituents on the cyclohexane (B81311) ring are critical for binding affinity and selectivity. nih.gov In one study, the replacement of the amide linkage with isosteres like a reversed amide, ester, or thioamide was explored, with the N-methyl amide being identified as the optimal isostere for activity. nih.gov Furthermore, the introduction of substituents on the cyclohexane ring, such as dimethyl ether groups, led to high in vitro kappa opioid receptor affinity with a Ki value of 16 nM. nih.gov
In a different context, studies on N,N-disubstituted pyrazolopyrimidine acetamides as ligands for the translocator protein (TSPO) have highlighted the importance of the acetamide substitution pattern. The introduction of a heterozygous phenyl-ethyl substitution on the acetamide nitrogen resulted in a ligand with picomolar activity (Ki = 0.28 nM), which is among the highest reported for TSPO ligands. nih.gov In contrast, homologating both substituents to benzyl (B1604629) groups significantly decreased the binding affinity (Ki = 397.29 nM). nih.gov These findings underscore that the N-acetamide disubstitution provides an opportunity to introduce diverse chemical moieties that can fine-tune the binding affinity without compromising the core interaction with the receptor. nih.gov
Similarly, research on N-(arylpiperazinoalkyl)acetamide derivatives has shown that substitutions on the pyrimidine (B1678525) ring of the model ligand can substantially increase binding affinity to serotonin (B10506) receptors. researchgate.net
Table 1: Binding Affinities of Selected Acetamide Analogues to Their Respective Receptors
| Compound/Analogue Class | Receptor | Binding Affinity (Ki) |
|---|---|---|
| trans-(+/-)-N-methyl-N-[4,5-dimethoxy-2-(1-pyrrolidinyl) cyclohexyl]-benzo[b]thiophene-4-acetamide monohydrochloride | Kappa Opioid Receptor | 16 nM nih.gov |
| N,N-disubstituted pyrazolopyrimidine acetamide (phenyl-ethyl substitution) | Translocator Protein (TSPO) | 0.28 nM nih.gov |
| N,N-disubstituted pyrazolopyrimidine acetamide (dibenzyl substitution) | Translocator Protein (TSPO) | 397.29 nM nih.gov |
Investigation of Cellular Pathway Perturbations (e.g., Apoptosis Induction, Cell Cycle Arrest)
Chloroacetamide-containing compounds have been shown to induce significant cellular pathway perturbations, including apoptosis and cell cycle arrest, in various cancer cell lines.
Studies on chloroacetamidine anthrathiophenediones in T24 bladder cancer cells revealed that these compounds can activate a strong apoptotic response. nih.gov This was evidenced by the activation of PARP-1 and caspases 3/7. nih.gov Furthermore, these compounds induced cell cycle arrest in the G2 phase, which was associated with the down-regulation of cyclin D1. nih.gov
Research on the chloroacetamide herbicide, acetochlor, and its metabolites in HepG2 cells has also demonstrated pro-apoptotic effects. researchgate.net Exposure to these compounds led to a dose-dependent increase in apoptosis. researchgate.net The induction of apoptosis is a key mechanism for the anti-proliferative activity of many anti-cancer agents. frontiersin.org In some instances, the induction of apoptosis is mediated through both intrinsic and extrinsic pathways, involving the activation of initiator caspases like caspase-8 and caspase-9, and the effector caspase-3. frontiersin.org
The induction of cell cycle arrest is another critical mechanism by which chloroacetamide analogues exert their anti-proliferative effects. For example, a dichloromethane (B109758) fraction of Toddalia asiatica, which contains various secondary metabolites, was found to halt the cell cycle progression of HT-29 colon cancer cells in the G2/M phase. frontiersin.org In other studies, the apoptotic activity of a derivative of N-aryl-2-chloroacetamide on HCT-116 cancer cells showed accumulation in the G1 and S phases of the cell cycle. researchgate.net
Table 2: Cellular Effects of Selected Chloroacetamide Analogues
| Compound/Analogue | Cell Line | Cellular Effect |
|---|---|---|
| Chloroacetamidine anthrathiophenediones | T24 Bladder Cancer | Apoptosis induction, G2 phase cell cycle arrest nih.gov |
| Acetochlor and metabolites | HepG2 | Dose-dependent apoptosis researchgate.net |
| Dichloromethane fraction of Toddalia asiatica | HT-29 Colon Cancer | G2/M phase cell cycle arrest, apoptosis induction frontiersin.org |
Characterization of Binding Affinities and Kinetic Profiles
The chloroacetamide moiety is a well-known electrophilic "warhead" that can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition. The kinetic profile of this interaction is crucial for understanding the potency and duration of action of these compounds.
A kinetic study of the reaction between N-phenylchloroacetamide and various thiols revealed a concerted SN2 mechanism of addition. rsc.org The Brønsted-type plot yielded a βnuc value of 0.22, indicating an early transition state with respect to the attack by the thiolate. rsc.org This suggests that the chloroacetamide group is a reactive electrophile, comparable to the widely used acrylamide (B121943) warhead. rsc.org
In the context of enzyme inhibition, the potency of irreversible inhibitors is often described by the apparent second-order rate constant (k_inact/K_i). Fragment-based screening of a chlorofluoroacetamide (B1361830) library against the cysteine protease papain identified an inhibitor with a k_inact/K_i value of 0.354 M⁻¹s⁻¹. jst.go.jp This value is comparable to other non-peptidic fragment inhibitors. jst.go.jp
The binding affinities of non-covalent acetamide derivatives have also been extensively characterized. As mentioned previously, N,N-disubstituted pyrazolopyrimidine acetamides have been developed as high-affinity ligands for TSPO, with some analogues exhibiting picomolar Ki values. nih.govmdpi.com
Table 3: Binding and Kinetic Data for Selected Acetamide Analogues
| Compound/Analogue | Target | Parameter | Value |
|---|---|---|---|
| N-phenylchloroacetamide | Thiols | βnuc | 0.22 rsc.org |
| Chlorofluoroacetamide-benzothiazole 30 | Papain | k_inact/K_i | 0.354 M⁻¹s⁻¹ jst.go.jp |
| N,N-disubstituted pyrazolopyrimidine acetamide (phenyl-ethyl substitution) | TSPO | Ki | 0.28 nM nih.gov |
Analysis of Covalent and Non-Covalent Interactions with Biomolecules
The interaction of this compound and its analogues with biomolecules can be either covalent or non-covalent, both of which are critical for their biological activity.
Covalent Interactions: The chloroacetamide group is a key feature responsible for the covalent modification of proteins. khanacademy.org This electrophilic moiety can react with nucleophilic amino acid residues, most notably the thiol group of cysteine, to form a stable covalent bond. rsc.orgnih.gov This irreversible binding permanently alters the function of the target protein. rsc.org This mechanism is the basis for the action of many irreversible enzyme inhibitors. rsc.orgkhanacademy.org The reactivity of the chloroacetamide can be tuned by substitutions, with chlorofluoroacetamides showing weaker reactivity compared to their chloroacetamide counterparts. jst.go.jp
Non-Covalent Interactions: Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are fundamental for the initial binding and orientation of the ligand within the protein's active site. youtube.comyoutube.comacs.org Crystal structure analyses of N-aryl-2-(N-disubstituted) acetamide compounds have revealed the importance of intermolecular N–H⋯O hydrogen bonds in stabilizing the crystal packing. nih.gov These hydrogen bonds often form infinite one-dimensional chains. nih.gov In silico docking studies of N,N‐didesmethyl U‐47700, a cyclohexyl-containing compound, with the mu-opioid receptor have highlighted the role of the cyclohexyl moiety in establishing Van der Waals contacts with residues in the outer hydrophobic region of the binding pocket. unica.it The amide group itself is a key participant in hydrogen bonding, with the nitrogen atom of the acetamide moiety often forming hydrogen bonds with amino acid residues like tryptophan and serine in the active site of enzymes such as COX-II. archivepp.com
Table 4: Types of Interactions Observed for Acetamide Analogues
| Analogue Class | Interaction Type | Interacting Groups/Residues |
|---|---|---|
| Chloroacetamides | Covalent | Thiol group of Cysteine rsc.orgnih.gov |
| N-aryl-2-(N-disubstituted) acetamides | Non-covalent (Hydrogen Bonding) | Intermolecular N–H⋯O nih.gov |
| N,N‐didesmethyl‐U‐47700 | Non-covalent (Van der Waals) | Cyclohexyl moiety with hydrophobic residues unica.it |
Mechanistic Insights from Structural Biology (e.g., Co-crystallization Studies with Targets)
Structural biology techniques, particularly X-ray crystallography of protein-ligand complexes, provide invaluable atomic-level insights into the binding modes of inhibitors and the conformational changes they induce in their target proteins.
A prime example is the crystal structure of the catalytic domain of protein kinase C beta II (PKCβII) complexed with a bisindolylmaleimide inhibitor. nih.gov This structure revealed that the inhibitor binds in the ATP-binding site in a nonplanar conformation, inducing an intermediate, open conformation of the kinase domain. nih.gov Such structural information is instrumental for the rational design of more potent and selective inhibitors. nih.gov
While a co-crystal structure of this compound with a target is not available, covalent docking studies of chloroacetamide fragments with Transcriptional Enhanced Associate Domains (TEADs) have been performed. rsc.org These studies generated binding pose hypotheses, revealing that the fragments can engage with various sub-sites within the palmitate binding pocket of TEADs. rsc.org This information provides a starting point for designing derivatives with improved inhibitory potency. rsc.org
Furthermore, in silico characterization of ligand-receptor interactions for compounds like U-50488, which contains a cyclohexyl acetamide moiety, has provided models of how these ligands orient themselves within the binding pockets of opioid receptors. unica.it These models suggest that the cyclohexyl moiety engages in Van der Waals interactions with hydrophobic residues in the outer region of the binding pocket. unica.it The analysis of such protein-ligand interactions is a cornerstone of modern drug discovery, enabling the optimization of lead compounds. nih.gov
Computational Chemistry and Theoretical Studies on 2 Chloro N 4 Oxo Cyclohexyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. These methods are used to predict the geometric, electronic, and spectroscopic properties of a molecule from first principles.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a workhorse for calculating properties like molecular energies, shapes, and reactivity indices. For 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide, DFT studies would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.
Once the geometry is optimized, key electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Reactivity descriptors such as electronegativity, global hardness, and Fukui functions can also be calculated to predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net For instance, in a study on related acetamide (B32628) derivatives, DFT calculations were used to identify the local reactivity and suggest that bond formation with biological molecules like tyrosine occurs primarily through nitrogen atoms. nih.govnih.gov While specific data for this compound is not publicly available, a hypothetical DFT analysis would yield similar insights.
To illustrate the type of data generated, the following table shows DFT-calculated electronic properties for a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 1.5 eV |
Note: Data is for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and serves as an example of typical DFT results. nih.gov
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying all possible low-energy conformations and determining their relative stabilities. The cyclohexanone (B45756) ring can exist in various forms, such as chair, boat, and twist-boat conformations, and the orientation of the acetamide side chain can also vary.
These studies produce an energetic profile, or potential energy surface, which maps the energy of the molecule as a function of specific geometric parameters, like torsion angles. For example, in the crystal structure of a similar molecule, 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule was found to be significantly distorted from planarity, with a twist angle of 23.5° between the benzene (B151609) and acetamide groups, a conformation stabilized by intramolecular hydrogen bonds. nih.gov A similar analysis for this compound would reveal its preferred 3D structure and the energy barriers between different conformations.
Molecular Dynamics Simulations to Investigate Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed insights into how a ligand, such as this compound, interacts with a target protein. nih.govnih.gov
An MD simulation begins with a starting structure of the ligand-protein complex, often obtained from molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. plos.org By solving Newton's equations of motion for every atom in the system over millions of time steps, a trajectory is generated that reveals the dynamic behavior of the complex. mdpi.com
Analysis of the MD trajectory can determine the stability of the ligand in the protein's binding site, identify key amino acid residues involved in the interaction, and calculate the binding free energy. plos.orgdntb.gov.ua Common metrics used to assess stability include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound.
Table 2: Example Metrics from a Molecular Dynamics Simulation
| Metric | Description | Example Value |
|---|---|---|
| RMSD (Ligand) | Measures the average deviation of the ligand's position from its initial docked pose. | 0.2 nm |
| RMSD (Protein) | Measures the conformational changes in the protein backbone. | 0.4 nm |
| Radius of Gyration (Rg) | Indicates the compactness of the protein-ligand complex. plos.org | 2.3 nm |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein over time. | 2-4 bonds |
Note: The values are hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity.
To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., inhibitory concentration). For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, electronic properties from DFT) is calculated. Machine learning or statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed activity. nih.gov
Once a predictive QSAR model is validated, it can be used to estimate the activity of new, untested compounds, including novel derivatives of this compound. This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. mdpi.com
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govceu.es There are two main approaches: structure-based and ligand-based.
Ligand-based virtual screening is employed when the 3D structure of the target protein is unknown, but a set of molecules known to be active exists. ceu.es Using a molecule like this compound as a template, a pharmacophore model can be developed. A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. mdpi.com This model is then used as a 3D query to filter large compound databases, identifying diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. uran.ua It is widely used to predict the binding mode and affinity of a small molecule ligand, like this compound, within the active site of a target protein. nih.gov
The process involves placing the ligand in various positions and orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. The highest-scoring pose is predicted to be the most favorable binding mode. nih.gov Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
For example, in a study of thiazole (B1198619) derivatives, molecular docking revealed that the most active compounds formed hydrogen bonds with key residues like Arg120 and Ser530 in the COX-2 enzyme's active site. nih.gov A similar study on this compound would provide a structural hypothesis for its mechanism of action on a given target.
Table 3: Illustrative Molecular Docking Results for a Ligand
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Glutathione S-transferase (GST) | -8.5 | Tyr7, Arg13, Gln64 |
| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Ser530 |
| Human Estrogen Receptor Alpha (HERA) | -9.2 | Arg394, Glu353, Thr347 |
Note: This table contains example data from docking studies of various ligands against different targets to illustrate typical results. uran.uanih.gov
Research Applications of 2 Chloro N 4 Oxo Cyclohexyl Acetamide Beyond Direct Bioactivity
Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
The structure of 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide features two key reactive sites: the α-chloroacetamide group and the ketone on the cyclohexyl ring. This dual functionality makes it a valuable intermediate for constructing more elaborate molecules. The chloroacetamide portion serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles such as amines, thiols, and alcohols. This reaction is a common strategy for introducing the N-(4-oxo-cyclohexyl)-acetamide fragment into a larger molecule.
Simultaneously, the cyclohexanone (B45756) ketone offers a site for numerous classic carbonyl reactions. It can be reduced to a hydroxyl group, subjected to reductive amination to introduce a new amino group, or used in olefination reactions (e.g., Wittig reaction) to form carbon-carbon double bonds. This versatility allows chemists to modify the cyclohexyl ring system in a controlled manner, paving the way for the synthesis of a diverse array of complex structures. While this compound is commercially available as a building block, specific, extensively documented synthetic campaigns using it as a starting material are not widespread in premier literature, though its utility is analogous to other bifunctional chloroacetamides. tcichemicals.comresearchgate.net
Theoretically, this compound is a suitable precursor for the synthesis of macrocyclic ligands, which are large ring-like molecules capable of binding metal ions or small organic molecules. rsc.org A hypothetical approach could involve a bimolecular cyclization reaction. For instance, reacting two equivalents of the compound with a diamine under high-dilution conditions could, in principle, lead to the formation of a macrocycle containing two N-(4-oxo-cyclohexyl)-acetamide units. The chloroacetamide groups would react with the amine nucleophiles to forge the large ring. mdpi.com Alternatively, the ketone function could first be transformed, for example, into a hydrazone, which could then participate in a subsequent cyclization step. The synthesis of such macrocycles is a sophisticated process that relies on precise control of reaction conditions to favor the desired intramolecular or pseudo-intramolecular cyclization over intermolecular polymerization. mdpi.com
Table 1: Hypothetical Reactions for Macrocycle Synthesis
| Reactant 1 | Reactant 2 | Proposed Reaction Type | Potential Macrocyclic Product Core |
|---|---|---|---|
| This compound (2 eq.) | Ethylenediamine (1 eq.) | Bimolecular Nucleophilic Substitution | Diazamacrocycle with pendant oxo-cyclohexyl groups |
The combination of a ketone and an α-chloroamide within the same molecule provides a powerful platform for synthesizing various heterocyclic compounds. orgsyn.org Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and form the backbone of a vast number of pharmaceuticals and natural products. The title compound can be envisioned as a precursor to several types of heterocyclic systems through intramolecular or intermolecular cyclization strategies. For example, reaction with a nucleophile like thiourea (B124793) could initiate a sequence leading to a thiazole-containing structure, a common motif in medicinal chemistry. Similarly, reacting the compound with hydrazine (B178648) or its derivatives could pave the way for the construction of pyridazine (B1198779) or pyrazole-fused ring systems. acs.org These transformations leverage the ability of a single starting material to provide multiple points of reactivity for the assembly of complex ring systems.
Utility in Prodrug Design and Delivery Systems (Theoretical Aspects)
The concept of a prodrug involves chemically modifying a drug molecule to improve its physicochemical or pharmacokinetic properties, with the modification being cleaved in vivo to release the active parent drug. nih.gov Theoretically, this compound has features that could be exploited in prodrug design. The chloroacetamide group itself is a reactive alkylating agent, which could potentially be used to form a covalent bond with a carrier molecule.
A more common theoretical approach would involve modifying the ketone on the cyclohexyl ring. nih.gov The ketone could be reduced to the corresponding alcohol (4-hydroxy-cyclohexyl derivative). This newly formed hydroxyl group can then be esterified with a promoiety (a chemical group designed to improve solubility or targeting) such as a phosphate (B84403) group to dramatically increase water solubility or a long-chain fatty acid to enhance lipid solubility. nih.gov These ester or carbamate (B1207046) linkages can be designed to be stable in the gastrointestinal tract but cleaved by enzymes (e.g., esterases) in the blood or target tissues, releasing the active form of the drug. This strategy allows for controlled release and can help overcome formulation challenges associated with poorly soluble parent compounds. nih.gov
Applications in Chemical Biology Probes
Chemical biology probes are small molecules used to study and manipulate biological systems. The chloroacetamide functional group is a well-established "warhead" for creating covalent chemical probes. This group acts as a mild electrophile that can react specifically with nucleophilic amino acid residues on proteins, most notably cysteine. This reaction forms a stable, irreversible covalent bond, allowing for the permanent labeling of a target protein.
Therefore, this compound could serve as a foundational scaffold for such a probe. The chloroacetamide moiety would provide the reactive handle for covalent modification of a protein of interest. The cyclohexanone ring serves as a non-reactive spacer and a point for further chemical modification. For a complete probe, a reporter tag (such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification) could be attached to the cyclohexyl ring, potentially via the ketone functionality. This would create a molecule capable of binding its target protein and subsequently reporting on its location or enabling its isolation for further study.
Development of Analytical Standards and Reference Materials
In any chemical or pharmaceutical development process, the ability to accurately and precisely quantify a compound is critical. For this purpose, a highly purified and well-characterized sample of the compound itself is required to serve as an analytical standard or reference material. bldpharm.com
This compound, when synthesized to a high degree of purity, can serve as this reference standard for its own analysis. It would be used to:
Calibrate analytical instruments such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Validate the accuracy and precision of new analytical methods developed for its detection.
Serve as a spike-in control in complex matrices (e.g., biological fluids, reaction mixtures) to determine the efficiency of extraction and analysis (recovery).
Confirm the identity of the compound in unknown samples by comparing analytical data (e.g., retention time, mass spectrum) to that of the certified standard.
The availability of this compound from chemical suppliers implicitly supports its role as a reference material for research and quality control purposes. bldpharm.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethylenediamine |
| Thiourea |
| Hydrazine |
Advanced Spectroscopic and Analytical Characterization Techniques for Research Samples of 2 Chloro N 4 Oxo Cyclohexyl Acetamide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the carbon-hydrogen framework and the connectivity of atoms within a molecule.
1H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy reveals the chemical environment of all hydrogen atoms in a molecule. The spectrum for 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide is expected to show distinct signals corresponding to the different types of protons present.
Key expected signals include:
Amide Proton (N-H): A broad singlet is anticipated, typically in the downfield region (δ 6.0-8.5 ppm). Its chemical shift can be sensitive to solvent, concentration, and temperature.
α-Chloro Methylene (B1212753) Protons (Cl-CH₂): A sharp singlet is expected for the two protons of the chloromethyl group. Due to the electronegativity of the adjacent chlorine and carbonyl group, this signal would appear downfield, likely in the range of δ 4.0-4.2 ppm. chemicalbook.com
Cyclohexyl Methine Proton (N-CH): The proton on the carbon attached to the nitrogen atom will appear as a multiplet due to coupling with the adjacent methylene protons on the ring. This signal is expected around δ 3.8-4.0 ppm. chemicalbook.com
Cyclohexyl Methylene Protons (CH₂-C=O and CH₂-CH-N): The eight protons on the cyclohexyl ring are diastereotopic and will present as complex multiplets. The four protons adjacent to the carbonyl group (α-protons) are expected to be further downfield (δ 2.2-2.6 ppm) compared to the four protons adjacent to the methine carbon (β-protons), which would likely appear around δ 1.6-2.1 ppm. chemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | 6.0 - 8.5 | Broad Singlet | 1H |
| Cl-CH₂ | 4.0 - 4.2 | Singlet | 2H |
| N-CH | 3.8 - 4.0 | Multiplet | 1H |
| CH₂ (adjacent to C=O) | 2.2 - 2.6 | Multiplet | 4H |
| CH₂ (adjacent to N-CH) | 1.6 - 2.1 | Multiplet | 4H |
13C NMR for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.
Expected signals for this compound include:
Ketone Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing at δ 208-212 ppm.
Amide Carbonyl Carbon (N-C=O): This signal is expected in the range of δ 165-168 ppm.
α-Chloro Methylene Carbon (Cl-CH₂): The carbon atom bonded to chlorine is expected to resonate around δ 42-45 ppm.
Cyclohexyl Methine Carbon (N-CH): The carbon atom attached to the nitrogen is anticipated to appear in the region of δ 48-52 ppm.
Cyclohexyl Methylene Carbons: The carbons of the cyclohexyl ring will show distinct signals. The carbons adjacent to the ketone (α-carbons) are expected around δ 38-42 ppm, while the carbons adjacent to the methine carbon (β-carbons) would be further upfield, around δ 30-35 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | 208 - 212 |
| N-C=O (Amide) | 165 - 168 |
| N-CH | 48 - 52 |
| Cl-CH₂ | 42 - 45 |
| CH₂ (adjacent to C=O) | 38 - 42 |
| CH₂ (adjacent to N-CH) | 30 - 35 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sigmaaldrich.com For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the cyclohexyl ring. For instance, it would show a cross-peak between the N-CH methine proton and the adjacent CH₂ protons, and subsequently between the different methylene groups of the ring, confirming their relative positions. sigmaaldrich.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. rsc.org An HSQC spectrum would definitively link each proton signal to the carbon signal it is attached to. For example, the singlet at ~δ 4.1 ppm would show a correlation to the carbon signal at ~δ 43 ppm, confirming the Cl-CH₂ group. Similarly, all cyclohexyl proton signals would be correlated to their corresponding cyclohexyl carbon signals. rsc.org
A correlation from the N-H proton to both the amide carbonyl carbon and the N-CH carbon of the ring.
Correlations from the Cl-CH₂ protons to the amide carbonyl carbon.
Correlations from the N-CH proton to the adjacent methylene carbons and potentially to the amide carbonyl carbon.
Correlations from the methylene protons adjacent to the ketone to the ketone carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
The nominal molecular weight of this compound (C₈H₁₂ClNO₂) is 189.64 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of the chlorine isotope ³⁷Cl, a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak would also be anticipated.
Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom.
Loss of small molecules: Elimination of HCl, CO, or the chloroacetyl group (•CH₂Cl).
McLafferty rearrangement: If sterically possible, this could lead to characteristic fragment ions.
A major fragment would be expected from the cleavage of the amide bond, leading to ions corresponding to the chloroacetyl cation and the N-(4-oxocyclohexyl) radical cation or vice versa. The fragmentation of the N-(4-oxocyclohexyl)acetamide analogue shows a base peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, and other significant peaks. nih.gov A similar fragmentation pattern might be observed, with a prominent peak for the [ClCH₂CO]⁺ fragment.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The exact mass of this compound (C₈H₁₂³⁵ClNO₂) is calculated to be 189.05565 Da. An HRMS measurement confirming this exact mass would provide unambiguous proof of the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3300 - 3400 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| Ketone C=O | Stretch | 1710 - 1725 | Strong |
| Amide I Band (C=O) | Stretch | 1640 - 1680 | Strong |
| Amide II Band (N-H bend) | Bend | 1520 - 1570 | Medium-Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-Cl | Stretch | 650 - 800 | Medium-Strong |
The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature, differentiating the ketone from the amide. The N-H stretching and bending vibrations (Amide II band) would confirm the secondary amide functionality. The C-Cl stretch would provide evidence for the chloroacetamide moiety. The IR spectrum for the closely related N-(4-oxocyclohexyl)acetamide shows characteristic peaks for the amide and ketone groups, which serves as a strong basis for these predictions. nih.gov
X-ray Crystallography for Solid-State Structure Determination
The presence of a stereocenter, such as in chiral analogues of this compound, necessitates the determination of the absolute configuration. X-ray crystallography of a single crystal containing an enantiomerically pure sample is the most reliable method for this assignment. By employing anomalous dispersion effects, typically from a heavy atom within the structure or by using a suitable co-crystallizing agent, the absolute spatial arrangement of the atoms can be determined.
In the absence of a direct crystal structure, strategies for resolving and assigning absolute configuration often involve chiral derivatization or the use of chiral catalysts in asymmetric synthesis. For example, the kinetic resolution of saturated N-heterocycles has been effectively achieved using chiral hydroxamic acids, allowing for the separation of enantiomers. nih.gov Similarly, the asymmetric reduction of prochiral ketones using chiral aminoalcohols as ligands for borane (B79455) reagents can produce enantiomerically enriched secondary alcohols, whose stereochemistry can often be predicted based on the catalyst used. nih.gov These methodologies could be adapted for the synthesis and stereochemical assignment of chiral derivatives of this compound.
Analysis of related chloroacetamide compounds reveals the common occurrence of N–H···O hydrogen bonds, where the amide proton acts as a donor and the carbonyl oxygen of an adjacent molecule acts as an acceptor, often forming chains or tapes within the crystal lattice. ijpsr.info Additionally, weaker C–H···O and C–H···Cl interactions can play a significant role in stabilizing the three-dimensional structure. ijpsr.info The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), as well as the chloro and oxo functionalities in this compound, suggests a high likelihood of observing similar hydrogen bonding motifs. The study of intermolecular interactions in mono- and diaminopyridine crystals further highlights the importance of N-H···N and other hydrogen bonds in directing the crystal structure organization. epa.gov
| Interaction Type | Typical Distance (Å) | Description |
| N–H···O | 2.8 - 3.2 | Strong hydrogen bond between amide proton and carbonyl oxygen. |
| C–H···O | 3.0 - 3.5 | Weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen acceptor. |
| C–H···Cl | 3.2 - 3.7 | Weak interaction between a C-H bond and the chlorine atom. |
This table presents typical intermolecular interaction geometries observed in related acetamide (B32628) crystal structures.
Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound samples and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative analysis. It is frequently used to monitor reaction progress by observing the disappearance of starting materials and the appearance of the product spot. ijpsr.info By using an appropriate solvent system (mobile phase) and a silica (B1680970) gel plate (stationary phase), components of a mixture can be separated based on their differential polarity. Visualization of the spots can be achieved using UV light or by staining with reagents like iodine. ijpsr.info
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for determining the purity of a compound and for separating complex mixtures. For a compound like this compound, a reversed-phase HPLC method would likely be effective. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.
A patent for the synthesis of the related compound, 2-chloro-N-cyclohexylacetamide, reported an HPLC purity of 98.5% with a retention time of 8.47 minutes, using a phosphate (B84403) buffer system, demonstrating the utility of HPLC for purity verification. chemicalbook.com For keto-containing compounds, derivatization is sometimes employed to enhance detection. For instance, α-keto acids can be derivatized with reagents like o-phenylenediamine (B120857) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form fluorescent products, allowing for highly sensitive detection. rsc.orgnih.govrsc.org
A typical HPLC method for a compound of this nature might involve the following parameters:
| Parameter | Example Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net |
| Detector | UV detector (e.g., at 210 or 255 nm) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
This table outlines a general set of starting conditions for developing an HPLC method for purity analysis.
The development of robust and validated chromatographic methods is essential for quality control in the research and development of this compound and its derivatives, ensuring the reliability of data generated in further studies.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Chloro-N-(4-oxo-cyclohexyl)-acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution between 4-oxocyclohexylamine and chloroacetyl chloride. A typical protocol involves:
- Refluxing equimolar amounts of 4-oxocyclohexylamine and chloroacetyl chloride in a triethylamine (TEA) base to neutralize HCl byproducts .
- Reaction monitoring via TLC (e.g., hexane:ethyl acetate 3:1) and purification by recrystallization (e.g., using pet-ether or ethanol) .
Key Considerations: - Steric hindrance from the cyclohexyl group may necessitate extended reaction times or elevated temperatures .
- Use anhydrous solvents to avoid hydrolysis of chloroacetyl chloride.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.6–2.2 ppm (cyclohexyl protons), δ 4.1–4.3 ppm (CH₂Cl), and δ 6.5–7.0 ppm (amide NH) confirm structure .
- ¹³C NMR: Signals at ~170 ppm (amide carbonyl) and ~40–50 ppm (cyclohexyl carbons) .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 203.71 (theoretical) validates molecular weight .
- IR Spectroscopy: Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
Basic: What functional groups dominate its reactivity?
Methodological Answer:
- Chloroacetamide Moiety:
- Undergoes nucleophilic substitution (e.g., with amines, thiols) under basic conditions .
- Reductive dechlorination possible with LiAlH₄ or catalytic hydrogenation .
- 4-Oxocyclohexyl Group:
- Ketone participates in condensation reactions (e.g., with hydrazines) or reductions (e.g., NaBH₄) .
- Amide Bond:
- Hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. inactivity) may arise from:
- Structural Analogues: Substituent variations (e.g., trifluoromethyl vs. ethyl groups) alter steric/electronic profiles .
- Assay Conditions: pH, solvent (DMSO vs. aqueous buffer), and concentration thresholds impact results .
Resolution Strategies: - Perform dose-response curves across multiple assays (e.g., fluorescence polarization vs. calorimetry) .
- Use molecular docking to compare binding modes of analogues .
Advanced: What computational approaches predict its interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Simulate ligand-protein binding stability in aqueous environments (e.g., GROMACS) .
- Docking Studies (AutoDock Vina):
- Identify binding pockets in enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB ID: 5KIR) .
- QSAR Modeling:
- Correlate substituent electronegativity (Cl, O) with IC₅₀ values from bioassays .
Advanced: How does stereochemistry influence its pharmacological profile?
Methodological Answer:
- Chiral Centers: The 4-oxocyclohexyl group may adopt axial/equatorial conformations, affecting receptor binding .
- Resolution Techniques:
- Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol mobile phase .
- Circular Dichroism (CD) to monitor enantiomer-specific interactions .
Advanced: What strategies mitigate degradation during storage?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis of the amide bond in humid conditions .
- Oxidation of the cyclohexyl ketone under light .
- Stabilization Methods:
- Store under nitrogen at −20°C in amber vials .
- Add antioxidants (e.g., BHT) at 0.1% w/w .
Advanced: How to design SAR studies for derivatives?
Methodological Answer:
- Structural Modifications:
- Activity Testing:
Advanced: What analytical methods quantify trace impurities?
Methodological Answer:
- HPLC-MS/MS:
- Column: C18 (5 µm, 150 mm × 4.6 mm).
- Mobile phase: 0.1% formic acid in acetonitrile/water (gradient elution) .
- Limits of Detection (LOD):
- Achieve ≤0.1% impurity detection via MRM transitions .
Advanced: How to validate its role as a metabolic intermediate?
Methodological Answer:
- Isotope Labeling:
- Synthesize ¹³C-labeled compound for tracking via LC-MS metabolomics .
- Enzyme Incubations:
- Incubate with liver microsomes (e.g., human CYP3A4) to identify metabolites .
- Pathway Mapping:
- Use KEGG or MetaCyc databases to predict catabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
